Mitraphylline
Overview
Description
Mitraphylline is an active alkaloid in the leaves of the tree Mitragyna speciosa, commonly known as kratom . It is also found in significant amounts in the bark of Uncaria tomentosa (Cat’s Claw) along with a number of isomeric alkaloids .
Synthesis Analysis
Mitraphylline is a known subset of indole and forms the core building blocks of highly functionalized organic structures . It is one of the central skeletons of many alkaloids with potential pharmaceutical activity . The synthesis of spiroindole and spirooxindole scaffolds, which are very important in drug design processes, has been an active research field of organic chemistry for well over a century .Molecular Structure Analysis
Mitraphylline has a molecular formula of C21H24N2O4 and a molecular weight of 368.4 g/mol . Its IUPAC name is methyl (1 S ,4 aS ,5 aS ,6 R ,10 aR )-1-methyl-2’-oxospiro [1,4 a ,5,5 a ,7,8,10,10 a -octahydropyrano [3,4-f]indolizine-6,3’-1 H -indole]-4-carboxylate .Chemical Reactions Analysis
Mitragynine, the major active alkaloid found in kratom, is converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist 7-hydroxymitragynine . This conversion is mediated by cytochrome P450 3A isoforms .Physical And Chemical Properties Analysis
Mitraphylline has a density of 1.3±0.1 g/cm3, a boiling point of 555.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Its molar refractivity is 98.9±0.4 cm3 and it has a molar volume of 275.9±5.0 cm3 .Scientific Research Applications
Antioxidant Activity
Scientific Field: Biochemistry and Molecular Biology
Summary of Application
Mitraphylline, along with Isomitraphylline, are major alkaloids found in an aqueous leaf extract (ALE) from Uncaria tomentosa. The research aimed to evaluate the antioxidant potential of this extract .
Methods of Application
The antioxidant activity of ALE was investigated in vitro using standard assays (DPPH, ABTS, and FRAP). The in vivo activity and mode of action were studied using Caenorhabditis elegans as a model organism .
Results
The purified alkaloids did not exhibit antioxidant effects in vivo. ALE reduced the accumulation of reactive oxygen species (ROS) in wild-type worms, and was able to rescue the worms from a lethal dose of the pro-oxidant juglone. The ALE treatment led to a decreased expression of the oxidative stress response related genes sod-3, gst-4, and hsp-16.2 .
Antiproliferative and Cytotoxic Effects
Summary of Application
Mitraphylline, an oxindole derivative, is an active alkaloid found in the leaves of the tree Mitragyna speciosa, commonly known as kratom. Current research on mitraphylline is focusing on its antiproliferative effects and its in-vivo efficacy to induce apoptosis in human breast cancer, sarcoma, and leukaemia cell lines .
Results
Interactions with Enzymes, Receptors, and Cellular Barriers
Scientific Field: Pharmacology
Summary of Application
Mitraphylline, along with other alkaloids found in kratom, has been studied for its interactions with drug-metabolizing enzymes, receptor-binding properties, and interactions with cellular barriers. These interactions are important for understanding the pharmacological actions of kratom alkaloids .
Methods of Application
Results: Mitraphylline’s apical to basolateral permeability was more restricted with P app of 3.3 × 10 –6 cm/s when tested at 5 μM, and 3.4 × 10 –6 cm/s when tested at 10 μM .
Synthesis of Bioactive Oxindole Alkaloids
Scientific Field: Organic Chemistry
Results
Interactions with Drug-Metabolizing Enzymes and Receptor-Binding Properties
Scientific Field: Pharmacology
Summary of Application
Mitraphylline, along with other alkaloids found in kratom, has been studied for its interactions with drug-metabolizing enzymes and receptor-binding properties. These interactions are important for understanding the pharmacological actions of kratom alkaloids .
Methods of Application
Results: Mitraphylline’s apical to basolateral permeability was more restricted with P app of 3.3 × 10 –6 cm/s when tested at 5 μM, and 3.4 × 10 –6 cm/s when tested at 10 μM .
Synthesis of Bioactive Oxindole Alkaloids
Safety And Hazards
properties
IUPAC Name |
methyl (1S,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAZDVHNCCPDM-DAFCLMLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198926 | |
Record name | Mitraphylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mitraphylline | |
CAS RN |
509-80-8 | |
Record name | Mitraphylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=509-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitraphylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitraphylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 19α-methyl-2-oxoformosanan-16-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MITRAPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H9SRL2456 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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